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Compound of Interest

Compound Name: m-PEG11-Tos

Cat. No.: B8104386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
m-PEG11-Tos, or methoxy-poly(ethylene glycol) with eleven ethylene glycol units and a

terminal tosyl group, is a valuable monofunctional PEGylating reagent. The tosyl group serves

as an excellent leaving group in nucleophilic substitution reactions, making m-PEG11-Tos an

ideal candidate for conjugation with primary amines.[1] This reaction is fundamental in the

fields of bioconjugation, drug delivery, and materials science, enabling the covalent attachment

of a hydrophilic PEG spacer to various molecules of interest.

The PEGylation of molecules, particularly proteins, peptides, and small molecule drugs, can

significantly enhance their therapeutic properties. Benefits of PEGylation include increased

aqueous solubility, prolonged in vivo circulation half-life, reduced immunogenicity, and

improved pharmacokinetic profiles.[2] m-PEG11-Tos is a discrete PEG (dPEG®) reagent,

meaning it has a defined molecular weight and structure, which ensures batch-to-batch

consistency and simplifies the analysis of the resulting conjugates. This is a significant

advantage over traditional polydisperse PEG reagents.

This document provides detailed application notes and experimental protocols for the reaction

of m-PEG11-Tos with primary amines, intended for use by researchers in academic and

industrial settings.
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Reaction Mechanism and Kinetics
The reaction of m-PEG11-Tos with a primary amine proceeds via a bimolecular nucleophilic

substitution (SN2) mechanism. The primary amine acts as the nucleophile, attacking the

carbon atom adjacent to the tosylate leaving group. The reaction is typically carried out in the

presence of a non-nucleophilic base to neutralize the p-toluenesulfonic acid byproduct.

The rate of the reaction is dependent on several factors, including the nucleophilicity of the

primary amine, the reaction temperature, the solvent, and the concentration of the reactants.

Generally, higher temperatures and the use of a polar aprotic solvent such as

dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) will accelerate the reaction.

Applications in Research and Drug Development
The conjugation of m-PEG11-Tos to primary amine-containing molecules has a wide range of

applications:

PROTACs (Proteolysis Targeting Chimeras): m-PEG11-Tos is frequently used as a linker in

the synthesis of PROTACs. The PEG linker connects a ligand that binds to a target protein

with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target

protein.

Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can be incorporated into

ADCs to improve their solubility and pharmacokinetic properties.[3] The primary amine on a

targeting antibody or a cytotoxic payload can be conjugated to the PEG linker.

Peptide and Protein Modification: PEGylation of therapeutic peptides and proteins can

protect them from enzymatic degradation, reduce renal clearance, and decrease

immunogenicity.[2]

Small Molecule Drug Delivery: Attaching a PEG chain to a small molecule drug can enhance

its solubility and circulation time, leading to improved efficacy and reduced side effects.

Surface Modification: Surfaces of nanoparticles, liposomes, and medical devices can be

functionalized with PEG to reduce non-specific protein adsorption (biofouling) and improve

biocompatibility.
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Data Presentation
Parameter Value Reference(s)

Molecular Weight 626.75 g/mol [4]

Formula C28H50O13S

Purity >98%

Solubility
Soluble in DMSO, DMF,

CH2Cl2

Storage Temperature -20°C

Typical Reaction Time 3 - 24 hours

Typical Yield
74% - >99% (for analogous

reactions)

Experimental Protocols
Protocol 1: General Procedure for the Reaction of m-
PEG11-Tos with a Primary Amine
This protocol describes a general method for the conjugation of m-PEG11-Tos to a primary

amine-containing small molecule.

Materials:

m-PEG11-Tos

Primary amine-containing substrate

Anhydrous Dimethylformamide (DMF)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Argon or Nitrogen gas

Reaction vessel (e.g., round-bottom flask)
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Magnetic stirrer and stir bar

TLC plates (for reaction monitoring)

Purification supplies (e.g., silica gel for column chromatography or HPLC system)

Procedure:

Preparation:

Ensure all glassware is dry and the reaction is set up under an inert atmosphere (Argon or

Nitrogen).

Dissolve the primary amine-containing substrate (1.0 equivalent) in anhydrous DMF.

In a separate vial, dissolve m-PEG11-Tos (1.1 equivalents) in anhydrous DMF.

Reaction:

To the solution of the primary amine, add the non-nucleophilic base (e.g., TEA or DIPEA,

2-3 equivalents).

Slowly add the solution of m-PEG11-Tos to the reaction mixture with vigorous stirring.

Allow the reaction to stir at room temperature. The reaction progress should be monitored

by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 3 to 24

hours depending on the reactivity of the amine. For less reactive amines, the temperature

can be increased to 40-60°C.

Work-up and Purification:

Once the reaction is complete (as indicated by the consumption of the starting material),

the solvent is removed under reduced pressure (e.g., rotary evaporation).

The crude product can be purified by silica gel column chromatography or preparative

High-Performance Liquid Chromatography (HPLC) to isolate the desired m-PEG11-amine

conjugate.
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Protocol 2: Synthesis of an m-PEG11-Amine Conjugate
via a Two-Step Azide Intermediate (Alternative Method)
This alternative protocol is useful when direct amination is challenging or results in low yields. It

proceeds through a more reactive azide intermediate.

Materials:

m-PEG11-Tos

Sodium azide (NaN3)

Anhydrous Dimethylformamide (DMF)

Triphenylphosphine (PPh3) or other reducing agent (e.g., H2/Pd-C)

Tetrahydrofuran (THF)

Water

Argon or Nitrogen gas

Reaction vessel (e.g., round-bottom flask)

Magnetic stirrer and stir bar

Purification supplies

Procedure:

Step 1: Synthesis of m-PEG11-Azide

Dissolve m-PEG11-Tos (1.0 equivalent) in anhydrous DMF.

Add sodium azide (1.5 - 3.0 equivalents) to the solution.

Heat the reaction mixture to 60-80°C and stir for 12-24 hours under an inert atmosphere.

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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After completion, cool the reaction mixture to room temperature and remove the solvent

under reduced pressure.

The crude m-PEG11-azide can be purified by extraction or column chromatography.

Step 2: Reduction of m-PEG11-Azide to m-PEG11-Amine Conjugate

Dissolve the purified m-PEG11-azide (1.0 equivalent) in a suitable solvent such as THF or

methanol.

Add triphenylphosphine (1.2 equivalents) and stir the reaction at room temperature. The

addition of water can facilitate the Staudinger ligation.

Alternatively, the azide can be reduced by catalytic hydrogenation using palladium on carbon

(Pd/C) under a hydrogen atmosphere.

Monitor the reaction for the conversion of the azide to the amine.

Upon completion, remove the solvent and purify the final m-PEG11-amine conjugate using

appropriate chromatographic techniques. This two-step process often provides high yields of

the desired amine product.
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Caption: SN2 reaction of m-PEG11-Tos with a primary amine.
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Caption: General experimental workflow for the synthesis of m-PEG11-amine conjugates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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